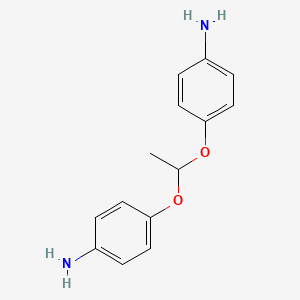
Bis(4 aminophenoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-aminophenoxy)ethane is an organic compound with the chemical formula C14H16N2O2. It appears as a white crystalline powder and has low solubility. This compound is known for its wide range of applications in the fields of drugs and materials .
Preparation Methods
Bis(4-aminophenoxy)ethane is typically synthesized through the reaction of phenyl ether and bromoethane, followed by a reduction reaction . The specific synthesis method involves detailed experimental conditions and steps, which include:
Chemical Reactions Analysis
Bis(4-aminophenoxy)ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis, as mentioned earlier.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(4-aminophenoxy)ethane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including anticancer drugs and dyes.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is used in the synthesis of compounds with antitumor activity.
Industry: It is used in the preparation of electronic materials and polymers.
Mechanism of Action
The mechanism by which Bis(4-aminophenoxy)ethane exerts its effects involves its interaction with molecular targets and pathways. For example, in the synthesis of polyimides, it acts as a monomer that incorporates into the polymer chain, enhancing the material’s properties . The specific molecular targets and pathways depend on the application and the derivatives formed.
Comparison with Similar Compounds
Bis(4-aminophenoxy)ethane can be compared with other similar compounds, such as:
Bis(4-aminophenyl) ether: Used as a cross-linking agent and in the preparation of poly(imideurea)s.
4,4’-Bis(4-aminophenoxy)biphenyl: Used in the synthesis of polyimides with high thermal stability.
The uniqueness of Bis(4-aminophenoxy)ethane lies in its specific structure and the resulting properties it imparts to the materials it is used in.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[1-(4-aminophenoxy)ethoxy]aniline |
InChI |
InChI=1S/C14H16N2O2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-10H,15-16H2,1H3 |
InChI Key |
CYZXADZRNSLZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















